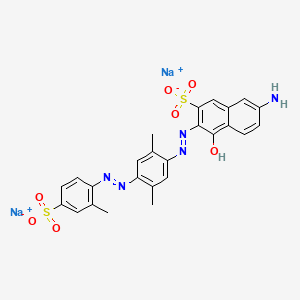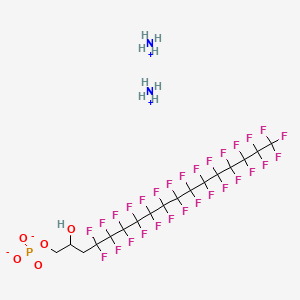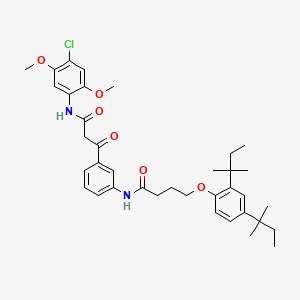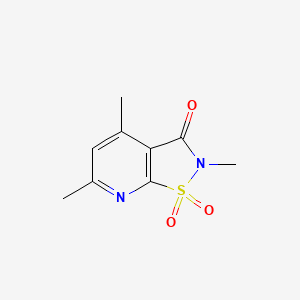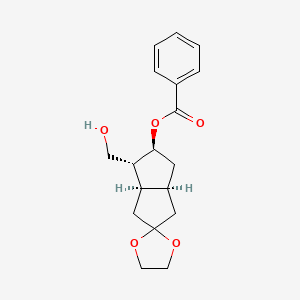
(3'alpha,4'alpha,5'beta,6'aalpha)-5'-(Benzoyloxy)hexahydrospiro(1,3-dioxolane-2,2'(1'H)-pentalene)-4'-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 306-223-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 306-223-2 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of EINECS 306-223-2 is carried out on a larger scale, often involving continuous processes to ensure efficiency and consistency. The methods used in industrial settings may differ slightly from laboratory synthesis to accommodate the scale and economic considerations.
Análisis De Reacciones Químicas
Types of Reactions
EINECS 306-223-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields.
Common Reagents and Conditions
Common reagents used in reactions involving EINECS 306-223-2 include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions, such as temperature and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from reactions involving EINECS 306-223-2 depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
EINECS 306-223-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of EINECS 306-223-2 involves its interaction with molecular targets and pathways within biological systems. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications.
Comparación Con Compuestos Similares
Similar Compounds
EINECS 306-223-2 can be compared with other compounds listed in the EINECS inventory, such as:
- EINECS 203-770-8 (amyl nitrite)
- EINECS 234-985-5 (bismuth tetroxide)
- EINECS 239-934-0 (mercurous oxide)
Uniqueness
The uniqueness of EINECS 306-223-2 lies in its specific chemical structure and properties, which differentiate it from other similar compounds. These unique characteristics contribute to its distinct applications and effectiveness in various fields.
Propiedades
Número CAS |
96648-14-5 |
|---|---|
Fórmula molecular |
C18H22O5 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
[(1'R,2'S,3'aS,6'aR)-1'-(hydroxymethyl)spiro[1,3-dioxolane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-yl] benzoate |
InChI |
InChI=1S/C18H22O5/c19-11-15-14-10-18(21-6-7-22-18)9-13(14)8-16(15)23-17(20)12-4-2-1-3-5-12/h1-5,13-16,19H,6-11H2/t13-,14+,15-,16-/m0/s1 |
Clave InChI |
FYOSUIUCEARTOE-FZKCQIBNSA-N |
SMILES isomérico |
C1COC2(O1)C[C@@H]3C[C@@H]([C@H]([C@@H]3C2)CO)OC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1COC2(O1)CC3CC(C(C3C2)CO)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


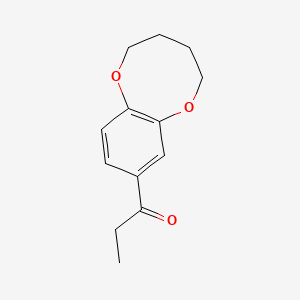
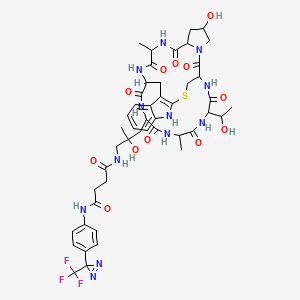
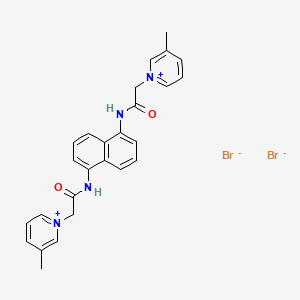
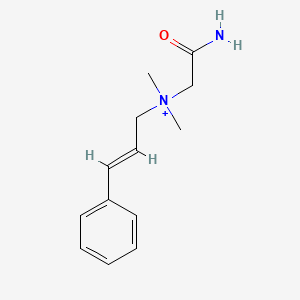
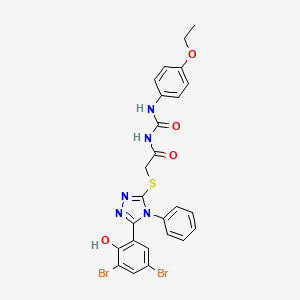
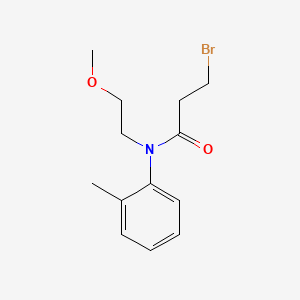
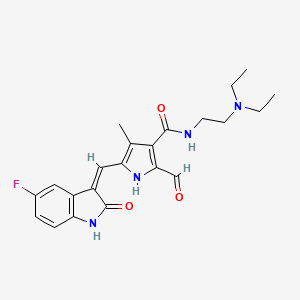
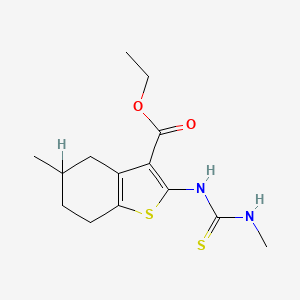
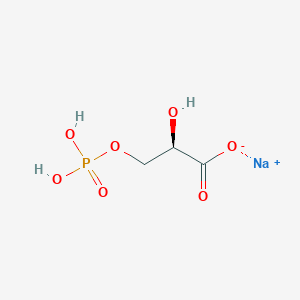
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[[(4-butylphenyl)methylamino]methyl]-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12725976.png)
